![molecular formula C24H27N5O6S2 B2372069 (Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate CAS No. 1025025-67-5](/img/structure/B2372069.png)
(Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate
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Description
(Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a useful research compound. Its molecular formula is C24H27N5O6S2 and its molecular weight is 545.63. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis and Transformation
- The compound has been utilized in the synthesis of other chemically significant compounds. For instance, it plays a role in the transformation of dimethyl acetone-1,3-dicarboxylate into various heterocyclic systems, such as (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, showcasing its versatility in organic synthesis (Žugelj et al., 2009).
2. Pharmacological Activities
- The compound exhibits a range of pharmacological activities. Particularly, its derivatives have been identified as potent and selective aldose reductase inhibitors. These inhibitors are essential in treating conditions like diabetic complications. One derivative, identified as a highly efficacious inhibitor, displayed mixed-type inhibition and showed promise for further modification to enhance inhibition efficacy (Kučerová-Chlupáčová et al., 2020).
3. Antibacterial Properties
- Some derivatives of this compound have been explored for their antimicrobial properties. For example, 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives demonstrated significant activity against mycobacteria, including Mycobacterium tuberculosis. These findings underline the potential of this compound in the development of new antimicrobial agents (Krátký et al., 2017).
4. Interaction with Other Chemical Entities
- The compound has been studied for its interactions with other chemical entities like N-arylmaleimides, leading to the formation of new heterocyclic systems. This demonstrates its reactivity and potential for creating diverse chemical structures, which could be relevant in various scientific research contexts (Svetlana et al., 2015).
5. Cytotoxic Activity
- Research has also explored the cytotoxic activity of derivatives of this compound against certain cell lines, indicating its potential in cancer research. For example, studies on the cytotoxic activity against K562 and MCF7 cell lines have provided insights into the potential therapeutic applications of these compounds in treating cancer (Nguyen et al., 2019).
properties
IUPAC Name |
ethyl 2-[1-[3-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O6S2/c1-4-35-18(30)13-16-21(31)25-7-9-27(16)20-15(22(32)28-8-5-6-14(2)19(28)26-20)12-17-23(33)29(10-11-34-3)24(36)37-17/h5-6,8,12,16H,4,7,9-11,13H2,1-3H3,(H,25,31)/b17-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXHPUVUUYXVBL-ATVHPVEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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